molecular formula C8H9NO3 B2426652 2-(6-Methoxypyridin-2-yl)acetic acid CAS No. 944896-97-3

2-(6-Methoxypyridin-2-yl)acetic acid

Cat. No.: B2426652
CAS No.: 944896-97-3
M. Wt: 167.164
InChI Key: HDYPXYSHJPMMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-Methoxypyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound is solid in its physical form .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 167.16 . The boiling point of the compound is 294.5°C at 760 mmHg .

Scientific Research Applications

Biomonitoring and Occupational Health

Biomonitoring studies have shown the importance of analyzing the metabolites of related chemical compounds in assessing occupational exposure. For instance, Laitinen et al. (2005) focused on biomonitoring of 2-(2-alkoxyethoxy)ethanols by analyzing urinary 2-(2-alkoxyethoxy)acetic acids, highlighting the potential health risks and the need for monitoring exposure to these chemicals in occupational settings. Similarly, another study by Laitinen et al. (1997) investigated the biomonitoring of technical grade 1-alkoxy-2-propanol acetates by analyzing urinary 2-alkoxypropionic acids, providing insights into the exposure and toxicity of alkoxypropanols and emphasizing the significance of biological monitoring in workplaces where workers are simultaneously exposed to different glycol ethers (Laitinen & Pulkkinen, 2005) (Laitinen, 1997).

Toxicology and Risk Assessment

In the realm of toxicology and risk assessment, research has been directed towards understanding the effects of exposure to related chemical compounds. Studies such as the one by Guerra (1967) on the toxicity of indomethacin, a chemical related to 2-(6-Methoxypyridin-2-yl)acetic acid, shed light on the potential adverse effects of these compounds on human health, including acute pancreatitis, emphasizing the need for careful risk assessment and management in the use of these compounds (Guerra, 1967).

Environmental Health and Safety

Studies have also explored the environmental health and safety aspects of related compounds. For instance, the work of Niederwieser et al. (1978) on the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family with a postulated defect of 4-hydroxyphenylpyruvate dioxygenase provides insights into the metabolism of these compounds and their potential environmental and health impacts. Furthermore, the study by De Guzman et al. (2005) on the Acetochlor Registration Partnership state ground water monitoring program emphasizes the importance of monitoring the presence of related herbicides and their metabolites in the environment to ensure public safety and environmental protection (Niederwieser, Wadman, & Danks, 1978) (De Guzman et al., 2005).

Industrial and Pharmacological Applications

Furthermore, the pharmacological and industrial significance of related compounds has been a subject of study. For instance, the review on Syringic acid (SA) by Srinivasulu et al. (2018) highlights the wide range of therapeutic applications and industrial uses of this phenolic compound, which is structurally related to this compound, indicating the potential of these compounds in various biomedical and industrial applications (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Suresh Kumar, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(9-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYPXYSHJPMMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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